4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline, also known by its systematic name, is a compound that falls within the category of imidazole derivatives. This compound features a methoxymethyl group attached to the imidazole ring, which is further connected to an aniline moiety. The unique structure of this compound suggests potential applications in various scientific fields, particularly in medicinal chemistry and material science.
4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline is classified as an organic compound and specifically as an aromatic amine due to the presence of the aniline group. Its structure includes both heterocyclic (imidazole) and aromatic characteristics, which may contribute to its reactivity and potential biological activity.
The synthesis of 4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline can involve several methods, typically starting from commercially available precursors. One common approach includes the reaction of an appropriate substituted imidazole with an aniline derivative under controlled conditions.
The molecular structure of 4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline can be represented as follows:
The compound's InChI key is provided for database searches: InChI=1S/C11H14N4O/c1-15-10-8-12-9(15)6-7(10)2-4-11(13)5-3-8/h2-6H,13H2,1H3
.
4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts or activating agents to facilitate reactivity.
The mechanism of action for compounds like 4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline often involves interactions at the molecular level with biological targets:
Research indicates that compounds containing imidazole structures often exhibit biological activities such as antimicrobial or anticancer properties due to their ability to interact with various biological targets .
4-(1-(Methoxymethyl)-1H-imidazol-2-yl)aniline has several notable applications:
This compound represents a versatile building block in organic synthesis and has significant potential across various scientific disciplines.
The synthesis of 4-(1-(methoxymethyl)-1H-imidazol-2-yl)aniline relies on established methodologies for constructing imidazole-aniline architectures. The Debus-Radziszewski reaction remains a cornerstone approach, involving the condensation of a 1,2-dicarbonyl compound (e.g., benzil derivatives), an aldehyde, and ammonium acetate under acidic conditions to form the imidazole core [1] [6]. For the target compound, p-amino benzaldehyde serves as the aniline precursor, while glyoxal derivatives provide the C4-C5 imidazole backbone. Typical conditions require refluxing in acetic acid (5–12 hours), yielding the 2,4,5-trisubstituted imidazole scaffold but with moderate efficiency (60–75% yield) and significant byproduct formation [1].
Alternative routes employ the van Leusen imidazole synthesis, where p-nitrobenzaldehyde reacts with TosMIC (tosylmethyl isocyanide), followed by reduction of the nitro group to aniline. This method offers superior regiocontrol for 1,5-disubstituted imidazoles but necessitates harsh reducing agents (e.g., SnCl₂/HCl) for the nitro-to-aniline conversion, complicating purification [1] [8]. A comparative analysis of these routes (Table 1) highlights trade-offs between atom economy and functional group tolerance.
Table 1: Traditional Routes for Imidazole-Aniline Synthesis
Method | Key Reagents | Yield Range | Limitations |
---|---|---|---|
Debus-Radziszewski | Benzil, p-NH₂-benzaldehyde, NH₄OAc | 60–75% | Side products from over-condensation |
van Leusen | p-NO₂-benzaldehyde, TosMIC | 65–80% | Requires nitro reduction step |
Cycloaddition | Benzimidates, 2H-azirines | 70–85% | Limited substrate availability |
Post-synthetic methoxymethylation of the imidazole N1 position is typically achieved using chloromethyl methyl ether (MOM-Cl) in the presence of bases like K₂CO₃. This step exhibits high efficiency (>90%) but poses safety concerns due to MOM-Cl’s carcinogenicity [5] [9].
Green synthetic strategies address limitations of traditional methods by minimizing solvent use, energy input, and toxic byproducts. Ultrasound irradiation significantly accelerates the Debus-Radziszewski reaction for imidazole-aniline hybrids. Under ultrasonic conditions (40–60 kHz), reaction times reduce from hours to 20–45 minutes, with yields improving to 85–92%. Cavitation effects enhance molecular collision frequency and reduce activation barriers, enabling catalyst-free imidazole cyclization at ambient temperature [8]. For example, condensation of p-amino benzaldehyde, ammonium acetate, and phenylglyoxal monohydrate under ultrasound achieves 89% yield within 30 minutes, compared to 68% yield after 8 hours conventionally [8].
Deep Eutectic Solvents (DESs) serve as dual solvent-catalysts in one-pot assemblies. A ternary DES (dimethyl urea/SnCl₂/HCl) facilitates imidazole formation and methoxymethylation sequentially. The DES activates carbonyl groups via Lewis acid interactions (Sn²⁺), while the acidic component (HCl) drives dehydration. This system achieves 88% yield for 4-(1-(methoxymethyl)-1H-imidazol-2-yl)aniline at 60°C within 2 hours and allows DES reuse for 5 cycles without yield erosion [3].
Microwave-assisted synthesis further enhances efficiency. Solvent-free reactions under microwave irradiation (300 W, 120°C) complete imidazole cyclization in 5–15 minutes with near-quantitative yields. Parallel synthesis protocols enable high-throughput screening of derivatives [1] [9].
Table 2: Green Synthesis Performance Metrics
Method | Conditions | Time | Yield | E-Factor |
---|---|---|---|---|
Ultrasound irradiation | 45°C, catalyst-free, ethanol/water | 30 min | 89% | 1.2 |
Ternary DES (DMU/SnCl₂/HCl) | 60°C, one-pot, recyclable | 2 hours | 88% | 0.8 |
Microwave-assisted | Solvent-free, 300 W, 120°C | 12 min | 95% | 0.5 |
Magnetic nanoparticles (MNPs) enable efficient and recoverable catalysis for N-methoxymethylation. Fe₃O₄ nanoparticles functionalized with sulfonic acid groups (Fe₃O₄@SiO₂-SO₃H) catalyze the reaction between 4-(1H-imidazol-2-yl)aniline and methoxymethyl acetate (MOM-OAc), yielding 93% product within 1 hour at 80°C. The MNPs exhibit >95% recovery via magnetic separation and retain activity over 7 cycles due to robust metal-ligand interactions preventing leaching [9]. Compared to homogeneous acids (e.g., p-TsOH), MNPs reduce the E-factor (mass of waste per product mass) from 12.5 to 3.2 by eliminating aqueous workup steps [9].
Solvent selection critically influences methoxymethylation kinetics and purity. N,N-dimethylformamide (DMF) facilitates high solubility but promotes degradation at elevated temperatures. Computer-aided mixture design (CAMbD) identifies optimal solvent blends like ethanol/ethyl acetate (70:30), balancing substrate dissolution and product crystallinity. This mixture suppresses diester byproducts by 40% compared to neat DMF while enabling direct crystallization of the product [10].
Table 3: Catalytic Systems for Methoxymethylation
Catalyst | Solvent | Temperature | Time | Yield | Reusability |
---|---|---|---|---|---|
Fe₃O₄@SiO₂-SO₃H (MNPs) | Toluene | 80°C | 1 hour | 93% | 7 cycles |
p-TsOH | DMF | 100°C | 3 hours | 78% | Not reusable |
AlCl₃ | CH₃CN | 60°C | 4 hours | 70% | 2 cycles |
Scaling 4-(1-(methoxymethyl)-1H-imidazol-2-yl)aniline synthesis introduces challenges in reaction homogeneity and downstream processing. Exothermic methoxymethylation using MOM-Cl requires precise temperature control (0–5°C) in large reactors to avoid thermal runaway and dichloromethane byproducts. Continuous-flow microreactors mitigate this by enhancing heat transfer, enabling 5-fold scale-up (from 10 g to 50 kg) with consistent purity (>99%) [4] [7].
Purification complexities arise from structurally similar impurities like 2-aryl-4(5)-arylimidazoles. Traditional silica gel chromatography is impractical at scale. Integrated reaction-crystallization in DES media leverages the basicity of the aniline group: Adjusting pH to 8–9 induces selective crystallization while leaving neutral impurities dissolved. This reduces purification steps from three (extraction, chromatography, crystallization) to one, improving process mass intensity by 65% [3] [10].
Solvent management impacts sustainability metrics. Replacing tetrahydrofuran (THF) with 2-methyltetrahydrofuran (2-MeTHF) in extraction steps reduces aqueous waste toxicity and enhances biodegradability. Multi-objective optimization models reveal that ethanol/2-MeTHF blends lower the solvent E-factor to 15 while maintaining >98% recovery yields [10].
Catalyst recyclability remains constrained by nanoparticle aggregation in stirred-tank reactors. Fixed-bed MNP cartridges under development immobilize catalysts while allowing substrate percolation, aiming for >20 reuse cycles without activity loss [9].
Table 4: Scalability Challenges and Engineering Solutions
Challenge | Scale-Up Impact | Engineering Solution | Outcome |
---|---|---|---|
Exothermic methoxymethylation | Thermal hotspots; safety risks | Continuous-flow microreactors | 50 kg batches; ΔT < 2°C |
Imidazole isomer impurities | Purification yield loss (15–20%) | pH-controlled crystallization | 95% purity; single-step isolation |
Solvent waste volume | High E-factor (up to 45) | Switch to 2-MeTHF/ethanol blends | E-factor reduced to 15 |
Catalyst leaching | Activity drop after 5 cycles (MNPs) | Fixed-bed cartridge design | Target: 20 cycles (pilot stage) |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0